molecular formula C16H22N2O3 B7142138 N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide

N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B7142138
M. Wt: 290.36 g/mol
InChI Key: PJQWRCIJNOXSSI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring and a dimethoxyphenyl group. The presence of the spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-13-5-4-12(10-14(13)21-2)17-15(19)18-9-8-16(11-18)6-3-7-16/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQWRCIJNOXSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCC3(C2)CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a variety of methods, including cyclization reactions. One common approach is the reaction of a suitable azaspirooctane precursor with a dimethoxyphenyl derivative under acidic or basic conditions.

    Amidation Reaction: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the spirocyclic core with an appropriate amine or amide reagent in the presence of coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the dimethoxyphenyl ring or the spirocyclic core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: The spirocyclic structure allows for specific binding to enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: The compound may inhibit key biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide can be compared with other similar compounds, such as:

    2,6-Diazaspiro[3.4]octane Derivatives: These compounds share the spirocyclic core but differ in their peripheral substituents, leading to variations in biological activity and chemical properties.

    Spirocyclic Oxindoles: These compounds have a spiro-connected oxindole ring and exhibit different biological activities compared to this compound.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties.

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